molecular formula C26H25N3O3S2 B2825808 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 941244-99-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2825808
CAS RN: 941244-99-1
M. Wt: 491.62
InChI Key: FVIFNELJPGIKOM-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a Regel-type transition-metal-free direct C-2 aroylation with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) .

Scientific Research Applications

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their anti-tubercular activity, optimization of their synthesis methods, and investigation of their mechanism of action .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-9-10-20(17-24(18)34(31,32)29-15-5-2-6-16-29)25(30)27-21-13-11-19(12-14-21)26-28-22-7-3-4-8-23(22)33-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFNELJPGIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

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